

Introduction: The Analytical Imperative for a Key Chemical Intermediate

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Compound of Interest

Compound Name: 2-Amino-5-hydroxybenzonitrile

CAS No.: 116423-58-6

Cat. No.: B043703

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2-Amino-5-hydroxybenzonitrile is a trifunctional aromatic organic compound featuring amino (-NH₂), hydroxyl (-OH), and nitrile (-C≡N) groups. This unique combination of functional groups makes it a highly versatile and valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its structure serves as a critical building block for active pharmaceutical ingredients (APIs), where the precise incorporation of its scaffold is essential for biological efficacy.

Given its role as a precursor, ensuring the purity and identity of **2-Amino-5-hydroxybenzonitrile** is of paramount importance. The presence of impurities, such as isomers, starting materials, or degradation products, can have significant downstream consequences, affecting reaction yields, product safety, and the overall quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideally suited for separating, identifying, and quantifying components in a mixture, making it the method of choice for quality control of such intermediates.

This application note presents a detailed, robust, and validated RP-HPLC method for the quantitative analysis of **2-Amino-5-hydroxybenzonitrile**. The narrative explains the scientific

rationale behind the selection of chromatographic parameters and provides a step-by-step protocol for implementation and validation in accordance with international guidelines.

Part 1: Method Development Strategy — A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte. Our strategy for **2-Amino-5-hydroxybenzonitrile** is based on the following expert analysis.

Analyte Characterization

2-Amino-5-hydroxybenzonitrile ($C_7H_6N_2O$, MW: ~134.14 g/mol) is a polar aromatic molecule.[2] Its key features influencing chromatographic behavior are:

- **Polarity:** The presence of amino and hydroxyl groups imparts significant polarity, making it soluble in polar organic solvents and aqueous mixtures.[3] This property strongly suggests that Reversed-Phase (RP) chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the most appropriate mode of separation.[4]
- **Ionization (pKa):** The amino group is basic, and the hydroxyl group is acidic. Their ionization state is dependent on the pH of the mobile phase. To ensure consistent retention time and sharp peak shape, the pH of the mobile phase must be controlled with a buffer. Operating at a pH at least 2 units away from the analyte's pKa values is a standard practice to maintain a single ionic form. For aromatic amines, a slightly acidic pH (e.g., pH 2.5-4.0) is often optimal to ensure the amine is protonated ($R-NH_3^+$), enhancing retention on some RP phases and improving peak shape.
- **UV Absorbance:** The benzene ring with its activating amino and hydroxyl substituents provides strong UV chromophores. This allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A UV scan of the analyte is necessary to determine the wavelength of maximum absorbance (λ_{max}) for optimal sensitivity.

Chromatographic System Choices

Based on the analyte properties, the following components were selected:

- Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides excellent retention for a wide range of moderately polar to non-polar compounds.[5] A modern, high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) offers high efficiency and good peak symmetry for polar analytes.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is chosen.
 - Aqueous Phase (Solvent A): 0.1% Phosphoric Acid or Formic Acid in water. An acidic mobile phase serves two purposes: it protonates the basic amino group for consistent interaction with the stationary phase and suppresses the ionization of residual silanol groups on the column packing, which can otherwise lead to peak tailing. Phosphoric acid provides robust pH control, while formic acid is volatile and preferred for mass spectrometry (MS) compatible methods.[6]
 - Organic Phase (Solvent B): Acetonitrile (ACN). Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many aromatic compounds.
 - Elution Mode: A gradient elution (i.e., changing the percentage of Solvent B over time) is selected to ensure that the main analyte peak is eluted with a good shape and reasonable retention time, while also effectively separating it from potential early-eluting polar impurities and late-eluting non-polar impurities.
- Detector: A Diode Array Detector (DAD) is employed. This not only allows for quantification at the λ_{max} for maximum sensitivity but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and aiding in the identification of unknown impurities.

Part 2: Detailed Analytical Protocol

This section provides a step-by-step methodology for the analysis of **2-Amino-5-hydroxybenzotrile**.

Materials and Reagents

- Reference Standard: **2-Amino-5-hydroxybenzotrile**, purity $\geq 98\%$.

- Solvents: HPLC-grade Acetonitrile and water.
- Reagents: Phosphoric acid (H₃PO₄), ~85% analytical grade.
- Sample Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) is recommended. The sample should be fully soluble in the diluent.[7]

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and DAD detector.

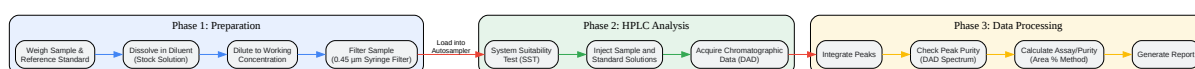
| Parameter | Condition |
|--------------------|---|
| HPLC Column | C18, 150 mm x 4.6 mm, 5 μm particle size |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 19.0 | |
| 19.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 μL |
| Detection | DAD, 230 nm (or determined λ _{max}) |
| Run Time | 25 minutes |

Solution Preparation

- Mobile Phase A: Carefully add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix well.
- Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of **2-Amino-5-hydroxybenzotrile** reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
- Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the **2-Amino-5-hydroxybenzotrile** test sample into a 50 mL volumetric flask. Prepare a stock solution as described for the standard. Dilute 5.0 mL of this stock solution into a 50 mL volumetric flask with diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.[8]

Analytical Workflow

The overall process from sample receipt to final purity calculation is illustrated below.



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Caption: HPLC analysis workflow for **2-Amino-5-hydroxybenzotrile**.

Part 3: Method Validation Protocol — Ensuring Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9] A validation protocol

establishes through laboratory evidence that the performance characteristics of the method meet the requirements for the analytical application.^{[10][11]}

System Suitability Test (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is done by making five replicate injections of the working standard solution. The acceptance criteria are:

- Tailing Factor (T): ≤ 2.0
- Theoretical Plates (N): ≥ 2000
- Relative Standard Deviation (%RSD) of Peak Area: $\leq 2.0\%$

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.^[12] This is demonstrated by:

- Injecting a blank (diluent) to show no interfering peaks at the retention time of the analyte.
- Analyzing a placebo or matrix sample, if applicable.
- Performing forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample and demonstrating that the resulting degradation peaks are well-resolved from the main analyte peak. The DAD detector can be used to check for peak purity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration.

- Procedure: Prepare a series of at least five solutions from the stock solution, ranging from 50% to 150% of the working standard concentration.
- Acceptance Criteria: Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r^2) should be ≥ 0.999 . The range is the interval

between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[9]

Accuracy

Accuracy is the closeness of the test results to the true value.[11] It is assessed by a recovery study.

- Procedure: Spike a known amount of analyte reference standard into a sample matrix (if available) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels:

- Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by analyzing six replicate preparations of the sample at 100% of the target concentration.
- Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
- Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be $\leq 2.0\%$.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N of 10:1) or by establishing the lowest concentration that meets accuracy and precision criteria.

Conclusion

This application note details a specific, accurate, and precise RP-HPLC method for the quantitative analysis of **2-Amino-5-hydroxybenzotrile**. The scientific rationale for the method development is explained, providing a clear understanding of the critical parameters. The step-by-step protocol and comprehensive validation plan, grounded in ICH guidelines, ensure that the method is robust and reliable for routine use in quality control environments within the pharmaceutical and chemical industries. This self-validating system provides a high degree of confidence in the analytical results, which is essential for ensuring the quality of this key chemical intermediate.

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